molecular formula C15H16N2OS2 B5233758 N,N'-bis[3-(methylthio)phenyl]urea

N,N'-bis[3-(methylthio)phenyl]urea

Cat. No. B5233758
M. Wt: 304.4 g/mol
InChI Key: IGOMJEMWESWJJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-bis[3-(methylthio)phenyl]urea and related compounds often involves strategies aimed at enhancing the self-association and stability of these molecules through conformational control. For instance, Isare et al. (2012) demonstrated that the substitution at the ortho positions of the phenylurea groups can significantly enhance intermolecular interactions by enforcing a non-coplanar conformation more suited for hydrogen bonding. This effect is particularly pronounced when substituting with methyl groups, likely due to reduced steric hindrance, contributing to the formation of stable supramolecular architectures (Isare et al., 2012).

Molecular Structure Analysis

The molecular structure of bis(phenylurea) compounds has been elucidated through various spectroscopic and crystallographic methods. Akinchan et al. (2002) provided detailed spectroscopic characterization of bis(N-phenylthiourea) (BPTU), revealing its crystalline structure and the configuration of its moieties, which play a critical role in its stability and reactivity (Akinchan et al., 2002).

Chemical Reactions and Properties

Bis-urea compounds engage in a variety of chemical reactions, highlighting their reactivity and the influence of their molecular structure on these processes. For example, the study by Belzile et al. (2014) on the Cu(II)-ion-catalyzed solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents provides evidence for cleavage involving nucleophilic addition, showcasing the compounds' versatile reactivity and potential for catalysis (Belzile et al., 2014).

Physical Properties Analysis

The physical properties of bis-urea compounds, such as their crystalline structure and thermal stability, are crucial for their applications in material science and supramolecular chemistry. For instance, Shimizu et al. (2015) described the formation of crystalline bis-urea nanochannel architectures tailored for single-file diffusion studies, emphasizing the importance of molecular design in achieving desired physical properties (Shimizu et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, such as its ability to form hydrogen bonds and participate in supramolecular assemblies, are fundamental to its functionality. Brooks et al. (2005) highlighted the selective complexation of carboxylates by bis-urea compounds in solution, demonstrating their potential as selective receptors due to their hydrogen bonding capabilities (Brooks et al., 2005).

properties

IUPAC Name

1,3-bis(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-19-13-7-3-5-11(9-13)16-15(18)17-12-6-4-8-14(10-12)20-2/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOMJEMWESWJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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